molecular formula C8H16O B161857 3-Ethyl-5-hexen-3-ol CAS No. 1907-46-6

3-Ethyl-5-hexen-3-ol

Cat. No.: B161857
CAS No.: 1907-46-6
M. Wt: 128.21 g/mol
InChI Key: ZNPHYMBSDNDCCM-UHFFFAOYSA-N
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Description

3-Ethyl-5-hexen-3-ol: is an organic compound with the molecular formula C8H16O . It is a type of alcohol characterized by the presence of a hydroxyl group (-OH) attached to a carbon atom that is part of an ethyl group and a hexenyl chain. This compound is known for its unique structure, which includes both an alkene (double bond) and an alcohol functional group.

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Grignard Reaction: One common method for synthesizing 3-Ethyl-5-hexen-3-ol involves the Grignard reaction. This process typically starts with the reaction of an alkyl halide with magnesium in anhydrous ether to form a Grignard reagent. The Grignard reagent is then reacted with an appropriate aldehyde or ketone to produce the desired alcohol.

    Hydroboration-Oxidation: Another method involves the hydroboration-oxidation of an alkyne. In this process, an alkyne is first treated with borane (BH3) to form an organoborane intermediate. This intermediate is then oxidized with hydrogen peroxide (H2O2) in the presence of a base to yield the alcohol.

Industrial Production Methods:

    Catalytic Hydrogenation: In industrial settings, this compound can be produced through the catalytic hydrogenation of an appropriate precursor. This method involves the use of a metal catalyst, such as palladium or platinum, to facilitate the addition of hydrogen to the precursor, resulting in the formation of the alcohol.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 3-Ethyl-5-hexen-3-ol can undergo oxidation reactions to form aldehydes or ketones. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: The compound can be reduced to form alkanes. This reaction typically involves the use of reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: this compound can participate in substitution reactions where the hydroxyl group is replaced by other functional groups. For example, treatment with a halogenating agent like thionyl chloride (SOCl2) can replace the hydroxyl group with a chlorine atom.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Thionyl chloride (SOCl2) in the presence of a base.

Major Products:

    Oxidation: Aldehydes or ketones.

    Reduction: Alkanes.

    Substitution: Alkyl halides.

Scientific Research Applications

Chemistry:

    Synthesis of Complex Molecules: 3-Ethyl-5-hexen-3-ol is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for various chemical transformations, making it valuable in organic synthesis.

Biology:

    Biochemical Studies: The compound is used in biochemical studies to investigate the behavior of alcohols and alkenes in biological systems. It serves as a model compound for studying enzyme-catalyzed reactions involving alcohols.

Medicine:

    Pharmaceutical Research: this compound is explored for its potential therapeutic properties. Researchers study its interactions with biological targets to develop new drugs and treatments.

Industry:

    Flavor and Fragrance Industry: The compound is used as a flavoring agent and fragrance component due to its pleasant odor. It is incorporated into various consumer products, including perfumes and food additives.

Mechanism of Action

    Alcohol Dehydrogenase Pathway: In biological systems, 3-Ethyl-5-hexen-3-ol is metabolized by the enzyme alcohol dehydrogenase. This enzyme catalyzes the oxidation of the alcohol to form an aldehyde or ketone.

    Molecular Targets: The primary molecular targets of this compound are enzymes involved in alcohol metabolism. These include alcohol dehydrogenase and aldehyde dehydrogenase.

    Pathways Involved: The compound participates in metabolic pathways related to alcohol metabolism, including the conversion of alcohols to aldehydes and ketones.

Comparison with Similar Compounds

    3-Methyl-5-hexen-3-ol: This compound is similar in structure but has a methyl group instead of an ethyl group. It shares similar chemical properties and reactivity.

    3-Ethyl-5-hexen-2-ol: This compound has a similar structure but differs in the position of the hydroxyl group. It exhibits different reactivity due to the change in functional group position.

    5-Hexen-3-ol: This compound lacks the ethyl group but retains the hexenyl chain and hydroxyl group. It serves as a simpler analog for studying the reactivity of alkenes and alcohols.

Uniqueness:

    Structural Features: The presence of both an ethyl group and a hexenyl chain in 3-Ethyl-5-hexen-3-ol provides unique reactivity patterns compared to its analogs. This structural feature allows for diverse chemical transformations.

    Reactivity: The compound’s ability to undergo various chemical reactions, including oxidation, reduction, and substitution, makes it a versatile intermediate in organic synthesis.

Properties

IUPAC Name

3-ethylhex-5-en-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16O/c1-4-7-8(9,5-2)6-3/h4,9H,1,5-7H2,2-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNPHYMBSDNDCCM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)(CC=C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10172565
Record name 3-Ethyl-5-hexen-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10172565
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

128.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1907-46-6
Record name 3-Ethyl-5-hexen-3-ol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001907466
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-Hexen-3-ol, 3-ethyl-
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-Ethyl-5-hexen-3-ol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-ETHYL-5-HEXEN-3-OL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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